Cas no 1540555-15-4 (2-methyl-2-(quinolin-7-yl)propanoic acid)

2-methyl-2-(quinolin-7-yl)propanoic acid structure
1540555-15-4 structure
商品名:2-methyl-2-(quinolin-7-yl)propanoic acid
CAS番号:1540555-15-4
MF:C13H13NO2
メガワット:215.247823476791
CID:6564069
PubChem ID:81223992

2-methyl-2-(quinolin-7-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-methyl-2-(quinolin-7-yl)propanoic acid
    • AKOS019795376
    • EN300-1138032
    • 1540555-15-4
    • インチ: 1S/C13H13NO2/c1-13(2,12(15)16)10-6-5-9-4-3-7-14-11(9)8-10/h3-8H,1-2H3,(H,15,16)
    • InChIKey: VAABKPMNFJDDJO-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)(C)C1C=CC2=CC=CN=C2C=1)=O

計算された属性

  • せいみつぶんしりょう: 215.094628657g/mol
  • どういたいしつりょう: 215.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.2Ų

2-methyl-2-(quinolin-7-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1138032-0.25g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1138032-0.5g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1138032-0.05g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1138032-5g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1138032-10g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1138032-2.5g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1138032-0.1g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1138032-1.0g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4
1g
$986.0 2023-05-26
Enamine
EN300-1138032-5.0g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4
5g
$2858.0 2023-05-26
Enamine
EN300-1138032-10.0g
2-methyl-2-(quinolin-7-yl)propanoic acid
1540555-15-4
10g
$4236.0 2023-05-26

2-methyl-2-(quinolin-7-yl)propanoic acid 関連文献

2-methyl-2-(quinolin-7-yl)propanoic acidに関する追加情報

Introduction to 2-methyl-2-(quinolin-7-yl)propanoic acid (CAS No: 1540555-15-4)

2-methyl-2-(quinolin-7-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1540555-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that integrate the structural motifs of both quinoline and carboxylic acid functionalities, making it a versatile scaffold for the development of novel therapeutic agents. The unique combination of these pharmacophoric elements positions it as a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 2-methyl-2-(quinolin-7-yl)propanoic acid consists of a propionic acid backbone substituted with a methyl group at the alpha position and a quinolinyl moiety attached to the beta carbon. This structural configuration not only contributes to its distinct physicochemical properties but also opens up diverse possibilities for functionalization and derivatization. The quinoline ring, known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, serves as an excellent platform for designing molecules with enhanced pharmacological profiles.

In recent years, there has been a surge in research focused on quinoline derivatives due to their remarkable biological efficacy and structural diversity. Among these derivatives, 2-methyl-2-(quinolin-7-yl)propanoic acid has emerged as a compound of interest due to its potential applications in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have highlighted its utility in developing compounds that interact with enzymes involved in cancer metabolism and signal transduction.

The carboxylic acid group in 2-methyl-2-(quinolin-7-yl)propanoic acid provides a reactive site for further chemical modifications, enabling the formation of esters, amides, and other derivatives that can enhance drug-like properties such as solubility and bioavailability. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules designed for therapeutic intervention. Additionally, the presence of the methyl group at the alpha position influences the electronic distribution around the molecule, which can be exploited to modulate binding interactions with biological targets.

One of the most compelling aspects of 2-methyl-2-(quinolin-7-yl)propanoic acid is its potential role in addressing unmet medical needs. Current research endeavors are increasingly focused on identifying novel compounds that can overcome existing limitations associated with conventional therapeutics. The integration of quinoline scaffolds into drug candidates has shown promise in several preclinical studies, where these molecules have demonstrated efficacy against resistant strains of pathogens and tumors. The structural features of 2-methyl-2-(quinolin-7-yl)propanoic acid align well with these goals, making it a compelling subject for further investigation.

The synthesis of 2-methyl-2-(quinolin-7-yl)propanoic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its potential as a building block for more complex pharmaceutical entities.

In terms of pharmacological evaluation, preliminary studies on derivatives related to 2-methyl-2-(quinolin-7-yl)propanoic acid have revealed intriguing biological activities. For example, certain analogs have demonstrated inhibitory effects on kinases and other enzymes implicated in inflammatory responses and cancer progression. The quinoline moiety's ability to interact with heme-containing proteins and metal ions further expands its therapeutic potential. Such interactions are often exploited in designing compounds that exhibit potent antimicrobial and antitumor effects.

The development of new drugs is increasingly reliant on computational chemistry tools to predict molecular properties and optimize lead structures. Molecular modeling studies on 2-methyl-2-(quinolin-7-yl)propanoic acid have provided valuable insights into its binding mode with potential targets. These simulations have helped rationalize experimental observations and guide the design of next-generation derivatives with improved pharmacokinetic profiles. The integration of computational methods with traditional experimental approaches has become indispensable in modern drug discovery pipelines.

The future prospects for 2-methyl-2-(quinolin-7-yl)propanoic acid are promising, given its unique structural features and versatile reactivity. As research continues to uncover new biological functions associated with quinoline derivatives, this compound is poised to play a significant role in the development of innovative therapeutics. Collaborative efforts between academic researchers and pharmaceutical industry scientists are essential to translate these findings into tangible clinical benefits for patients worldwide.

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